molecular formula C14H9Cl2FO2 B1452722 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160250-70-3

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1452722
CAS No.: 1160250-70-3
M. Wt: 299.1 g/mol
InChI Key: KXYBJJOIBVUQFC-UHFFFAOYSA-N
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Description

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is a high-purity chemical intermediate of significant interest in advanced organic synthesis and pharmaceutical research . This benzoyl chloride derivative is structurally characterized by a benzoyl chloride group linked via an ether bridge to a 2-chloro-4-fluorobenzyl ring, a configuration that makes it a versatile synthon . Its primary research application lies in its reactivity as an acyl chloride, enabling its use as a building block for the synthesis of more complex molecules through nucleophilic acyl substitution reactions. It can be readily reacted with various nucleophiles, including amines and alcohols, to form corresponding amides and esters, which are common scaffolds in medicinal chemistry and material science . Researchers value this compound for incorporating both the 2-chloro-4-fluorobenzyloxy motif and a benzoyl chloride group into target structures, which can be pivotal in developing candidates for new active pharmaceutical ingredients (APIs) and functional materials. As a benzoyl chloride derivative, it is highly moisture-sensitive and reacts with water to form the corresponding acid . This product is labeled with the signal word "Warning" and hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, and only use it in a well-ventilated area . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for any human or veterinary use.

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-13-7-11(17)5-4-10(13)8-19-12-3-1-2-9(6-12)14(16)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYBJJOIBVUQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217173
Record name 3-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160250-70-3
Record name 3-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Acylation of 2-chloro-4-fluorobenzyl Alcohol

This method involves the nucleophilic substitution reaction where 2-chloro-4-fluorobenzyl alcohol reacts with benzoyl chloride in the presence of a base (commonly pyridine) to form the target compound.

Reaction Scheme:

$$
\text{2-chloro-4-fluorobenzyl alcohol} + \text{benzoyl chloride} \xrightarrow[\text{anhydrous}]{\text{pyridine}} \text{3-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride} + \text{HCl}
$$

Key Conditions:

  • Solvent: Anhydrous dichloromethane or benzene.
  • Base: Pyridine or triethylamine to neutralize HCl.
  • Temperature: Controlled between 0°C to 50°C to prevent side reactions.
  • Reaction Time: Typically 1 to 12 hours depending on scale and temperature.

Notes:

  • Strict anhydrous conditions are essential to avoid hydrolysis of benzoyl chloride.
  • The reaction is often monitored by thin-layer chromatography (TLC) or HPLC to determine completion.
  • Purification involves removal of pyridine hydrochloride salts by filtration and subsequent distillation or recrystallization.

Chlorination of 2-[(2-chloro-4-fluorobenzyl)oxy]benzoic Acid

An alternative and widely used industrial method is the chlorination of the corresponding benzoic acid derivative using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂Cl₂O₂).

Reaction Scheme:

$$
\text{2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid} + \text{SOCl}2 \xrightarrow[\text{catalyst}]{\text{anhydrous solvent}} \text{this compound} + \text{SO}2 + \text{HCl}
$$

Key Conditions:

  • Solvent: Anhydrous dichloromethane or benzene.
  • Catalyst: N,N-Dimethylformamide (DMF) is often added in catalytic amounts to enhance reactivity.
  • Temperature: Typically reflux conditions around 40–50°C.
  • Reaction Time: 3 to 6 hours depending on scale and temperature.

Advantages:

  • High conversion efficiency and yield.
  • Byproducts (SO₂ and HCl) are gaseous and easily removed.
  • The method is scalable for industrial production.

Purification:

  • Removal of excess chlorinating agent and byproducts by vacuum distillation.
  • Final product can be purified by recrystallization if necessary.

Process Optimization and Industrial Considerations

Parameter Typical Range Notes
Molar ratio (acid:SOCl₂) 1:1.2 to 1:2 Excess chlorinating agent ensures complete conversion
Temperature 0–50°C (acylation), reflux (chlorination) Temperature control critical to avoid decomposition
Reaction time 1–12 hours Dependent on temperature and scale
Solvent Anhydrous DCM or benzene Prevents hydrolysis
Catalyst DMF (0.1–1 mol%) Enhances chlorination efficiency

Industrial processes often utilize continuous flow reactors to improve heat and mass transfer, thus enhancing yield and reproducibility.

Analytical Characterization for Quality Control

The following techniques are employed to confirm the structure and purity of this compound:

  • Nuclear Magnetic Resonance (NMR):
    • $$^{1}H$$ NMR and $$^{13}C$$ NMR confirm aromatic substitution patterns and the presence of benzyloxy and acyl chloride groups.
  • Mass Spectrometry (MS):
    • High-resolution MS verifies molecular weight (311.13 g/mol) and isotopic patterns due to chlorine and fluorine.
  • Infrared (IR) Spectroscopy:
    • Characteristic acyl chloride C=O stretch near 1770 cm⁻¹ and C-O-C ether stretch around 1250 cm⁻¹.
  • Chromatography (HPLC/GC):
    • Used for purity assessment and detection of residual starting materials or byproducts.

Summary Table of Preparation Methods

Method Reactants Conditions Advantages Disadvantages
Acylation of 2-chloro-4-fluorobenzyl alcohol 2-chloro-4-fluorobenzyl alcohol + benzoyl chloride + base Anhydrous solvent, 0–50°C, 1–12 h Simple, direct route Requires strict anhydrous conditions
Chlorination of benzoic acid derivative 2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid + SOCl₂ + DMF catalyst Reflux in DCM or benzene, 3–6 h High yield, scalable industrial method Use of toxic chlorinating agents

Research Findings and Innovations

  • A patent (EP0922693B1) describes an efficient chlorination process for related benzoyl chlorides using chlorinating agents without requiring large amounts of Friedel-Crafts catalysts, reducing steps and reaction times significantly.
  • Optimization of molar ratios and temperature control has been shown to improve yields and reduce impurities.
  • Use of catalytic DMF in chlorination enhances reaction rates and selectivity.
  • Continuous flow synthesis and automation are emerging trends to improve reproducibility and safety in industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding benzoic acid derivative.

    Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Benzoic Acid Derivative: Formed through hydrolysis.

    Benzyl Alcohol Derivative: Formed through reduction.

Scientific Research Applications

Medicinal Chemistry

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is investigated for its potential in drug development. Its ability to modify biomolecules positions it as a candidate for synthesizing novel therapeutic agents. The compound's interactions with various nucleophiles (amines, alcohols, thiols) allow for the formation of derivatives that can be further explored for therapeutic efficacy.

Case Study : Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines, indicating its potential as an anticancer agent.

Proteomics

In the field of proteomics, this compound serves as a valuable tool for studying protein interactions and modifications. It acts as a cross-linking agent or labeling reagent, facilitating the identification and analysis of proteins through techniques such as mass spectrometry.

ApplicationDescription
Protein ModificationEnhances detection and analysis of protein interactions
Cross-Linking AgentFacilitates structural studies of proteins

Case Study : A study demonstrated the use of this compound to successfully identify novel protein-protein interactions in cellular models, contributing to our understanding of signaling pathways.

Environmental Science

This compound is also explored for its role in environmental remediation, particularly in degrading persistent organic pollutants. Laboratory studies simulate environmental conditions to assess its reactivity with various pollutants.

ApplicationDescription
Environmental RemediationDegradation of persistent organic pollutants

Case Study : Laboratory experiments indicated that this compound effectively degraded specific contaminants, suggesting its utility in developing remediation strategies for polluted sites.

The biological activity of this compound has been investigated across various contexts. Preliminary studies suggest antimicrobial properties against Gram-positive and Gram-negative bacteria.

Antimicrobial Activity : Derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values indicating their potency.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride primarily involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The target compound’s reactivity and applications are strongly influenced by its substituents. Below is a comparison with structurally related benzoyl chlorides:

Compound Name CAS Number Substituents Key Applications/Reactivity Commercial Source (Catalog #)
3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride N/A 3-O-(2-Cl-4-F-benzyl) Intermediate for amide/ester synthesis sc-336185
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride 324767-96-6 4-O-(2-Cl-4-F-benzyl), 3-ethoxy Discontinued (potential stability issues) CymitQuimica
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride N/A 4-O-(2-Cl-4-F-benzyl), 3-methoxy Similar intermediates; higher steric hindrance sc-336184
5-bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride N/A 2-O-(3-Cl-benzyl), 5-Br Pharmaceutical derivatization sc-336812
4-(Fluorosulfonyl)benzoyl chloride 402-55-1 4-SO₂F Synthesis of irreversible adenosine A1 antagonists sc-232278

Key Observations :

  • Substituent Position : The position of the benzyl ether group (3- vs. 4-) significantly impacts steric and electronic effects. For example, 3-substituted derivatives (e.g., target compound) may exhibit distinct reactivity patterns compared to 4-substituted analogs due to proximity to the carbonyl group .
  • Electron-Withdrawing Groups: Halogens (Cl, F) and sulfonyl groups (e.g., 4-(Fluorosulfonyl)benzoyl chloride) enhance electrophilicity, accelerating reactions with nucleophiles like amines. This is critical in synthesizing bioactive molecules, such as adenosine A1 antagonists .
  • Steric Effects : Bulky substituents (e.g., 3-ethoxy or 3-methoxy) may reduce reaction rates in crowded environments, as seen in discontinued analogs like CAS 324767-96-6 .

Reactivity in Amide Bond Formation

Evidence from benzoyl chloride reactions with piperazine derivatives (e.g., compound 5a → 6a-e in ) highlights substituent-dependent reactivity:

  • Electron-Withdrawing Groups (EWGs) : Nitro-substituted benzoyl chlorides (e.g., 3-nitro, 4-nitro) react faster with amines due to increased electrophilicity.
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups reduce reactivity but improve stability for storage .
  • Halogenated Derivatives : The target compound’s 2-Cl-4-F-benzyl group balances moderate reactivity and stability, making it suitable for controlled synthesis of complex amides .

Commercial and Research Considerations

  • Cost and Availability : The target compound and its analogs (e.g., sc-336185, sc-336184) are priced similarly ($150–$200 per 100 mg), reflecting comparable synthetic complexity .
  • Stability Challenges : Discontinued analogs (e.g., CAS 324767-96-6) may suffer from hydrolysis sensitivity or storage instability, underscoring the importance of substituent selection .

Biological Activity

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is an organic compound with significant potential in biochemical research and pharmaceutical applications. This article delves into its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C14H9Cl2FO2 and a molecular weight of 299.13 g/mol. It features a benzoyl chloride functional group, characterized by a carbonyl group (C=O) attached to a benzene ring, along with a chloro-fluoro-substituted benzyl ether. The presence of chlorine and fluorine substituents can influence its reactivity and biological activity, enhancing lipophilicity and altering interaction profiles compared to its analogs .

The biological activity of this compound is primarily attributed to its ability to act as an acylating agent. The acyl chloride group allows it to react with various nucleophiles, including amino acids in proteins, which can facilitate the study of enzyme-substrate interactions and protein modifications.

2. In Vitro Studies

Research indicates that compounds with similar structural motifs exhibit inhibitory effects on various enzymes, particularly in the context of proteomics research. For instance, studies have shown that derivatives containing the 3-chloro-4-fluorophenyl fragment display significant inhibitory activity against specific enzymes like AbTYR, with IC50 values ranging from 2.96 to 10.65 μM . This suggests that this compound may have analogous inhibitory properties.

1. Proteomics

Due to its reactive nature, this compound is utilized in proteomics for labeling proteins and studying their functions. The benzoyl chloride moiety can react with nucleophilic sites on proteins, allowing researchers to explore protein interactions and modifications .

2. Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological properties or specific functionalities. This versatility is crucial for developing new therapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
3-(Chlorobenzyl)benzoyl chlorideC14H10ClO2Lacks fluorine; used in similar applications
4-(Fluorobenzyl)benzoyl chlorideC14H10ClFDifferent substitution pattern; potential differences in reactivity
3-(Bromobenzyl)benzoyl chlorideC14H10BrO2Contains bromine instead of chlorine; affects biological properties

The presence of fluorine in this compound enhances its lipophilicity and may improve its interaction with biological targets compared to its analogs .

Case Studies

In recent studies focused on enzyme inhibition, compounds similar to this compound demonstrated promising results:

  • Study on AbTYR Inhibition : The introduction of fluorinated derivatives led to enhanced inhibitory activity compared to non-fluorinated counterparts, highlighting the significance of halogen substitution in modifying biological activity .
  • Antibacterial Activity : Compounds derived from similar structures were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of antibacterial effectiveness, which could be extrapolated to assess the potential of this compound in antimicrobial research .

Q & A

Q. What are the recommended synthetic routes for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves the coupling of 2-chloro-4-fluorobenzyl alcohol with 3-hydroxybenzoic acid derivatives, followed by chlorination. Key steps include:

  • Esterification : React 3-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl ether intermediate.
  • Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to minimize side products like over-chlorination.
  • Use inert gas purging (N₂/Ar) to prevent hydrolysis of the acyl chloride group.
  • Adjust stoichiometry (e.g., 1.2 equivalents of SOCl₂) to ensure complete conversion .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling : Use a fume hood, nitrile gloves, and chemical goggles. Avoid skin/eye contact due to its acyl chloride reactivity (hydrolysis releases HCl).
  • Storage : Store in a sealed, moisture-resistant container under inert gas (N₂) at 2–8°C. Desiccants like silica gel can prevent hydrolysis.
  • Emergency Protocols : For spills, neutralize with sodium bicarbonate (NaHCO₃) and dispose of as hazardous waste. Refer to GHS guidelines for benzoyl chloride derivatives (e.g., similar to 4-fluorobenzoyl chloride) .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzyloxy linkage (e.g., δ 5.3 ppm for -OCH₂-) and aromatic substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., ESI+ for [M+H]⁺).
  • Infrared Spectroscopy : Detect acyl chloride C=O stretching (~1770 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹).
  • X-ray Crystallography : For absolute configuration confirmation, if single crystals are obtained (e.g., methods in ) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for reactions with amines or alcohols. Focus on electrophilicity at the carbonyl carbon.
  • Solvent Effects : Simulate solvation models (e.g., PCM) to assess how polar aprotic solvents (e.g., DCM) stabilize intermediates.
  • Hammett Analysis : Correlate substituent effects (Cl, F) on reaction rates using σ⁻ values. Validate predictions with kinetic studies .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 3-methoxybenzoyl chloride, δ 3.9 ppm for OCH₃ ).
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals.
  • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra.
  • Crystallographic Validation : Resolve ambiguities in regiochemistry via X-ray diffraction .

Q. What experimental designs are recommended to study the hydrolytic stability of this compound?

Methodological Answer:

  • Kinetic Studies : Monitor hydrolysis rates (e.g., by HPLC) in buffered solutions (pH 1–13) at 25–60°C.
  • Activation Energy Calculation : Use Arrhenius plots to determine Eₐ for hydrolysis.
  • Stabilizers : Test additives like molecular sieves or scavengers (e.g., triethylamine) to inhibit water ingress.
  • Degradation Products : Identify byproducts (e.g., 3-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid) via LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.